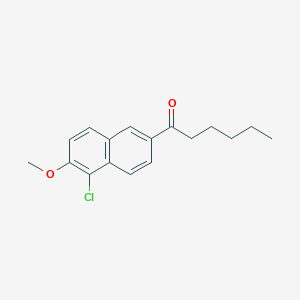

1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one

Description

1-(5-Chloro-6-methoxynaphthalen-2-yl)hexan-1-one (CAS No. 1221409-20-6) is a halogenated naphthalenone derivative featuring a hexanone chain attached to a naphthalene ring substituted with chlorine at the 5-position and methoxy (-OCH₃) at the 6-position . Its molecular formula is C₁₇H₁₇ClO₂, with a molecular weight of 288.77 g/mol.

Properties

Molecular Formula |

C17H19ClO2 |

|---|---|

Molecular Weight |

290.8 g/mol |

IUPAC Name |

1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-one |

InChI |

InChI=1S/C17H19ClO2/c1-3-4-5-6-15(19)13-7-9-14-12(11-13)8-10-16(20-2)17(14)18/h7-11H,3-6H2,1-2H3 |

InChI Key |

IQZRJHVNYJJDFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-6-methoxynaphthalene.

Alkylation: The naphthalene derivative undergoes alkylation with a hexanone precursor under basic conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the alkylation reaction.

Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Effects: The compound’s effects are mediated through its ability to bind to and alter the function of its molecular targets.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Methoxynaphthalenone Derivatives

Key Observations :

- Halogen Effects : Bromine in the 5-position (as in the bromo analog) enhances enzyme inhibition compared to chlorine, likely due to its larger atomic radius and stronger electron-withdrawing effects .

Derivatives with Varied Aromatic Systems

Table 2: Comparison with Non-Naphthalene Analogs

Key Observations :

- Substituent Position : Methoxy at the 6-position (naphthalene) vs. 2-position (phenyl) influences steric hindrance and electronic interactions with biological targets .

Key Observations :

- Methoxy Group Role : The methoxy group in naphthalene derivatives enhances solubility and modulates electron density, affecting binding to enzymes like COX-2 .

- Chlorine Impact : Chlorine’s presence may confer resistance to oxidative metabolism, extending half-life in biological systems .

Biological Activity

1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes existing research findings related to its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : C15H17ClO2

- Molecular Weight : 276.75 g/mol

Research indicates that 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one exhibits its biological effects primarily through interactions with cellular targets involved in cancer proliferation and microbial resistance.

Anticancer Activity

1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

Key Findings :

- IC50 Values : The compound exhibited an IC50 value of approximately 10 µM against MDA-MB-435 breast cancer cells, indicating potent antiproliferative effects .

- Mechanism : The compound appears to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one has been evaluated for its antimicrobial efficacy.

Antimicrobial Efficacy :

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against various bacterial strains with MIC values ranging from 0.0625 mg/mL to 0.156 mg/mL against Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : It also inhibited biofilm formation, which is crucial for preventing chronic infections caused by resistant strains .

Case Studies

Several studies have explored the biological activity of 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one:

Study 1: Anticancer Efficacy in Vivo

A study utilizing a xenograft model demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups. Mice treated with a dosage of 75 mg/kg showed moderate weight loss but significant tumor regression at day 14 post-treatment .

Study 2: Antimicrobial Activity Assessment

In vitro assays confirmed that the compound effectively inhibited planktonic growth and biofilm formation of pathogenic bacteria, showcasing its potential as a therapeutic agent against infections .

Data Summary

| Activity Type | Test Subject | IC50/MIC Values | Observations |

|---|---|---|---|

| Anticancer | MDA-MB-435 | IC50 ~ 10 µM | Induces apoptosis via microtubule disruption |

| Antimicrobial | Staphylococcus aureus | MIC ~ 0.0625 mg/mL | Effective against planktonic and biofilm states |

| Escherichia coli | MIC ~ 0.156 mg/mL | Significant biofilm inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.